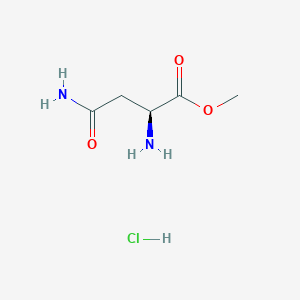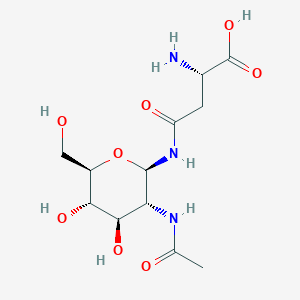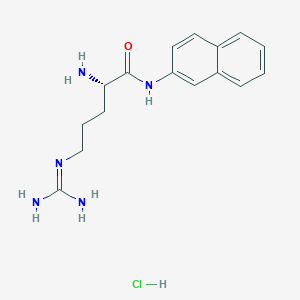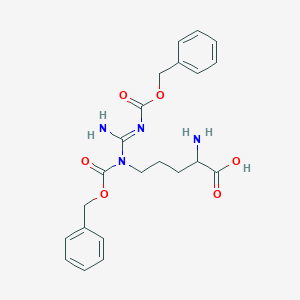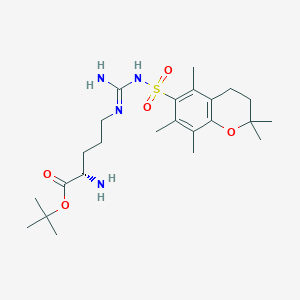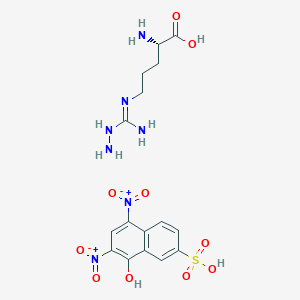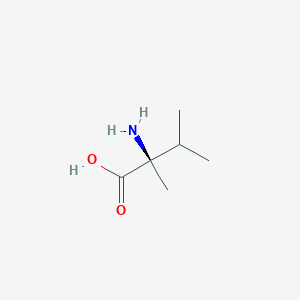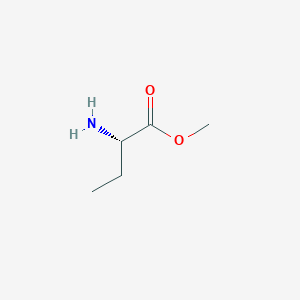
(S)-2-aminobutanoate de méthyle
Vue d'ensemble
Description
“(S)-methyl 2-aminobutanoate” is a chemical compound with the molecular formula C5H11NO2 . It has an average mass of 117.146 Da and a monoisotopic mass of 117.078979 Da . This compound is also known by other names such as “(2S)-2-Aminobutanoate de méthyle” in French and “Methyl- (2S)-2-aminobutanoat” in German .
Molecular Structure Analysis
“(S)-methyl 2-aminobutanoate” has one defined stereocenter . It has three hydrogen bond acceptors and two hydrogen bond donors . The compound also has three freely rotating bonds .
Physical And Chemical Properties Analysis
“(S)-methyl 2-aminobutanoate” has a density of 1.0±0.1 g/cm3 . Its boiling point is 127.8±13.0 °C at 760 mmHg . The vapour pressure of the compound is 11.0±0.2 mmHg at 25°C . The enthalpy of vaporization is 36.6±3.0 kJ/mol . The compound has a flash point of 3.5±17.4 °C . The index of refraction is 1.427 . The molar refractivity is 30.5±0.3 cm3 .
Mécanisme D'action
(S)-methyl 2-aminobutanoate acts as an agonist for GABA receptors, specifically the GABA-B receptor. It binds to the receptor and activates it, leading to the inhibition of neurotransmitter release and the modulation of neuronal excitability. This mechanism of action is similar to that of other GABAergic drugs, such as benzodiazepines and barbiturates.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (S)-methyl 2-aminobutanoate are complex and varied. It has been shown to have anxiolytic and anticonvulsant effects in animal models, as well as analgesic and sedative effects. It also has effects on amino acid metabolism, as it is a substrate for alanine transaminase and can be converted to other amino acids such as alanine and glutamate.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (S)-methyl 2-aminobutanoate in lab experiments is its high purity and specificity for the GABA-B receptor. It can be used to study the function of this receptor and its role in various physiological processes. However, one limitation is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are many potential future directions for research on (S)-methyl 2-aminobutanoate. One area of interest is its potential therapeutic applications, particularly for anxiety and epilepsy. It may also have applications in the treatment of pain and sleep disorders. Additionally, further research is needed to fully understand its mechanism of action and its effects on amino acid metabolism.
Applications De Recherche Scientifique
Synthèse organique
(S)-2-aminobutanoate de méthyle: est un bloc de construction chiral précieux en synthèse organique. Il peut être utilisé pour synthétiser une variété de molécules complexes, y compris des produits pharmaceutiques et des produits agrochimiques. Sa chiralité est particulièrement importante pour créer des composés énantiomériquement purs, qui sont cruciaux dans le développement de médicaments aux activités biologiques spécifiques .
Biochimie
En biochimie, This compound sert de précurseur pour la biosynthèse de l’acide (S)-2-aminobutyrique et du (S)-2-aminobutanol . Ces composés sont importants pour l’étude des réactions catalysées par des enzymes et des voies métaboliques dans les organismes vivants.
Sciences des matériaux
This compound: peut être utilisé en sciences des matériaux pour la fonctionnalisation des surfaces. Les acides aminés, y compris les dérivés comme This compound, peuvent être utilisés pour modifier les propriétés de surface des matériaux, ce qui est essentiel pour développer de nouveaux matériaux aux caractéristiques spécifiques .
Produits pharmaceutiques
Dans l’industrie pharmaceutique, This compound est utilisé comme précurseur chiral pour la synthèse de divers médicaments. Il est particulièrement important dans la production de médicaments antituberculeux et antiépileptiques tels que l’éthambutol, le brivaracétam et la lévétiracétam .
Recherche médicale
La recherche médicale utilise This compound dans l’étude du métabolisme des acides aminés liés à la santé et aux maladies. Il aide à comprendre le rôle des acides aminés dans la progression et le traitement des maladies, en particulier dans la recherche sur le cancer .
Génie chimique
En génie chimique, This compound est impliqué dans le génie enzymatique pour la synthèse d’acides aminés non canoniques. Ces enzymes modifiées sont cruciales pour produire un large éventail d’acides aminés non canoniques précieux de manière efficace et respectueuse de l’environnement .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
(S)-methyl 2-aminobutanoate interacts with various enzymes, proteins, and other biomolecules. It is involved in the cysteine and methionine metabolism and 2-oxocarboxylic acid metabolism pathways . The nature of these interactions is complex and involves various biochemical reactions.
Cellular Effects
The effects of (S)-methyl 2-aminobutanoate on cells and cellular processes are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (S)-methyl 2-aminobutanoate can change over time. This includes its stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .
Metabolic Pathways
(S)-methyl 2-aminobutanoate is involved in several metabolic pathways, including the cysteine and methionine metabolism and 2-oxocarboxylic acid metabolism pathways . It interacts with various enzymes and cofactors, and can influence metabolic flux or metabolite levels.
Transport and Distribution
The transport and distribution of (S)-methyl 2-aminobutanoate within cells and tissues involve various transporters and binding proteins. The compound’s localization or accumulation can be influenced by these interactions .
Propriétés
IUPAC Name |
methyl (2S)-2-aminobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-3-4(6)5(7)8-2/h4H,3,6H2,1-2H3/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZWPOYPWQTUZDY-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15399-22-1 | |
| Record name | Methyl 2-aminobutanoate, (2S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015399221 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | METHYL 2-AMINOBUTANOATE, (2S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2DLG7FX638 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



